molecular formula C18H16BrNO3S2 B2612536 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-methoxybenzamide CAS No. 1421500-25-5

2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-methoxybenzamide

Cat. No. B2612536
M. Wt: 438.35
InChI Key: VKYSQTOPNIGJBA-UHFFFAOYSA-N
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Description

Scientific Research Applications

Photodynamic Therapy Applications

  • The study of zinc phthalocyanine derivatives, which share similar complex structures and bromo- and methoxy- functionalities with the compound , indicates their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

  • Bromophenols derived from marine algae, which have bromo- and hydroxy- functionalities, have shown significant antibacterial activity. This suggests that compounds with similar bromo- and hydroxy- groups could be explored for their antimicrobial properties, especially against bacterial strains (Xu et al., 2003).

Antioxidant Applications

  • Nitrogen-containing bromophenols isolated from marine red algae have demonstrated potent scavenging activity against free radicals. This suggests potential applications of structurally similar compounds as natural antioxidants in food and pharmaceutical industries to prevent oxidative stress and associated diseases (Li et al., 2012).

Chemical Synthesis and Reactions

  • Research on the synthesis and reactions of benzothiophen derivatives, similar in complexity to the compound , contributes to the development of new synthetic methodologies. These methodologies could be applied in the synthesis of complex molecules for pharmaceuticals or material sciences (Chapman et al., 1973).

Molecular Docking and Theoretical Analysis

  • Structural and theoretical analyses of methoxyphenylbenzamide isomers, including the role of halogen bonding in molecular interactions, can inform the design of pharmacophores and drug molecules. Understanding these interactions could lead to the development of new therapeutic agents with improved efficacy and specificity (Moreno-Fuquen et al., 2022).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of this compound.


Future Directions

The future directions for this compound are not readily available. However, the development of new methods for the protodeboronation of pinacol boronic esters could open up new possibilities for the synthesis of complex molecules2.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S2/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9,17,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYSQTOPNIGJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-({5-[hydroxy(thiophen-2-YL)methyl]thiophen-2-YL}methyl)-5-methoxybenzamide

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